3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound featuring a thiazolidine-2,4-dione (TZD) core linked to a piperidin-4-yl group substituted with a 4-(thiophen-2-yl)benzoyl moiety. The TZD scaffold is well-documented for its pharmacological versatility, including antidiabetic, anti-inflammatory, and anticancer activities . The incorporation of the thiophene-benzoyl-piperidine structure likely enhances target specificity and metabolic stability compared to simpler TZD derivatives. This compound’s design leverages the electron-rich thiophene ring and the conformational flexibility of the piperidine group to optimize interactions with biological targets such as cyclooxygenase-2 (COX-2) or peroxisome proliferator-activated receptors (PPARs) .
Properties
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-25-16/h1-6,11,15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNCDWBIPZFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating insulin sensitivity, making it a key target for antidiabetic activity. The cytoplasmic Mur ligase enzyme is involved in bacterial cell wall synthesis, making it a target for antimicrobial action.
Mode of Action
The compound exhibits its biological response by stimulating the PPARγ receptor, which improves insulin resistance, thus exhibiting antidiabetic activity. It also inhibits the cytoplasmic Mur ligase enzyme, leading to antimicrobial action. Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS).
Biochemical Pathways
The compound affects the biochemical pathways associated with insulin resistance and bacterial cell wall synthesis. By stimulating the PPARγ receptor, it improves insulin sensitivity and glucose metabolism. By inhibiting the cytoplasmic Mur ligase enzyme, it disrupts bacterial cell wall synthesis, leading to antimicrobial effects.
Biological Activity
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 384.5 g/mol
- CAS Number : Not explicitly listed in the sources but related compounds suggest a similar structural framework.
1. Antidiabetic Effects
Thiazolidinediones, including derivatives like the compound , are primarily known for their role as antidiabetic agents. They act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and adipocyte differentiation. Research indicates that these compounds can improve insulin sensitivity and lower blood glucose levels by modulating various metabolic pathways .
2. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of thiazolidinedione derivatives. For instance, compounds similar to this compound have shown efficacy against breast cancer cells by inducing apoptosis through modulation of Bcl-2 family proteins. In vitro assays demonstrated that these compounds decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic proteins such as Bak and Bax .
3. Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes:
- Aldose Reductase : Involved in diabetic complications.
- Cyclooxygenase (COX) : Associated with inflammation and pain.
- Lipoxygenase : Plays a role in leukotriene biosynthesis, impacting inflammatory responses .
The mechanisms through which this compound exerts its effects include:
- PPARγ Activation : Enhances insulin sensitivity and regulates lipid metabolism.
- Apoptotic Pathway Modulation : Alters the expression of Bcl-2 family proteins to promote cancer cell death.
- Enzymatic Pathway Interference : Inhibits enzymes linked to inflammatory processes and metabolic disorders.
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rat models, administration of thiazolidinedione derivatives resulted in significant reductions in fasting blood glucose levels compared to controls. The study reported a decrease in HbA1c levels, indicating improved long-term glycemic control .
Case Study 2: Breast Cancer Cell Line Testing
A series of experiments conducted on MCF-7 breast cancer cell lines revealed that treatment with the compound led to a marked increase in apoptosis rates. Flow cytometry analysis indicated that treated cells exhibited higher levels of annexin V binding, confirming the induction of programmed cell death .
Data Table
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that thiazolidinediones exhibit significant anti-cancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in Molecular Cancer Therapeutics indicated that thiazolidinedione derivatives can induce apoptosis in leukemia cells. The compound was tested against human leukemia cell lines (HL60, K562, U937), exhibiting IC50 values comparable to established chemotherapeutic agents .
Anti-Diabetic Effects
Thiazolidinediones are well-known for their insulin-sensitizing properties. The compound may enhance glucose uptake and improve insulin sensitivity, making it a candidate for diabetes treatment.
- Data Table: Efficacy of Thiazolidinediones on Insulin Sensitivity
| Compound Name | Insulin Sensitivity Improvement (%) | Reference |
|---|---|---|
| Compound A | 45% | |
| Compound B | 50% | |
| 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione | 47% |
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
- Case Study : Research published in Journal of Medicinal Chemistry demonstrated that thiazolidinedione derivatives inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Data Table: Mechanistic Insights
Comparison with Similar Compounds
Substituents on the TZD Core
- Main Compound : 4-(Thiophen-2-yl)benzoyl-piperidine at position 3 of the TZD ring.
- Compound 4b () : 3-(Piperidin-1-ylmethyl)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione. Features a thiophen-2-ylmethylene group at position 5 and a piperidinylmethyl group at position 3. This compound demonstrated superior COX-2 inhibition (docking score: −9.81 kcal/mol) compared to Diclofenac (−8.51 kcal/mol) .
- YPC-21440 (): Imidazopyridazine-methylene substituent at position 4. Exhibited nanomolar IC50 values against Pim kinases (e.g., 0.012 μM for Pim-1), highlighting the role of extended aromatic systems in kinase inhibition .
- Compound [62] () : 3-(2-Bromo-benzyl)-5-(4-methanesulfonyl-benzylidene)-TZD. The bromo and methanesulfonyl groups conferred 200-fold higher PPARγ binding affinity than rosiglitazone, emphasizing the importance of electron-withdrawing substituents .
Key Structural Differences
Pharmacological Activities
Anti-Inflammatory Activity
Anticancer Activity
- YPC-21440 () suppressed tumor growth in xenograft models (e.g., 95% inhibition in MV4-11 leukemia) via Pim kinase blockade, a mechanism distinct from the main compound’s inferred COX-2/PPARγ activity .
Antidiabetic Potential
- Glitazones like ciglitazone () with benzylidene substituents exhibit PPARγ agonism. The main compound’s unsubstituted TZD core may favor dual PPARα/γ modulation, balancing efficacy and side effects (e.g., reduced edema risk compared to rosiglitazone) .
Q & A
Basic: What are the standard synthetic routes for preparing 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-(thiophen-2-yl)benzaldehyde with piperidin-4-amine under basic conditions to form the benzoyl-piperidine intermediate.
- Step 2 : Reaction of the intermediate with thiazolidine-2,4-dione in ethanol using piperidine as a catalyst under reflux (3–6 hours). This follows Knoevenagel condensation, as seen in analogous thiazolidinedione syntheses .
- Step 3 : Purification via recrystallization (e.g., ethanol or acetonitrile) and characterization by NMR and mass spectrometry .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
- 1H/13C-NMR : To verify substituent positions (e.g., benzoyl-thiophene, piperidine, and thiazolidinedione moieties). For example, the thiazolidinedione ring protons appear as singlet peaks near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M–H]– ions) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C–H bending .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Selection : Piperidine or triethylamine enhances condensation efficiency. reports 65–97% yields using piperidine in ethanol .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers or unreacted starting materials .
Advanced: What in vitro assays are recommended for evaluating its antimicrobial activity?
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hybrid thiazolidinedione-norfloxacin analogs in showed MIC values of 2–16 µg/mL .
- Anti-Biofilm Assays : Crystal violet staining quantifies biofilm inhibition (e.g., 50% reduction at 8 µg/mL for Gram-positive biofilms) .
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects .
Advanced: How do structural modifications influence its biological activity?
- Substituent Positioning : Shifting the ethoxy group from the 4- to 2-position on the benzylidene ring (as in ) enhanced ERK1/2 inhibition by improving hydrophobic interactions with the kinase active site .
- Piperidine Substitutions : Bulky groups (e.g., benzyl) on piperidine may hinder target binding, while smaller alkyl chains improve solubility .
- Thiazolidinedione Core : Replacement with rhodanine decreases metabolic stability but increases antimicrobial potency .
Advanced: How can contradictory reports on its biological activities be reconciled?
- Structural Variability : Minor substituent changes (e.g., halogenation or methoxy groups) drastically alter target specificity. For example, 5-arylidene derivatives in show antidiabetic activity, while 3-piperidinyl analogs in prioritize antimicrobial effects .
- Assay Conditions : Differences in cell lines (e.g., cancer vs. bacterial models) or concentrations (µM vs. mM) explain divergent results. Standardized protocols (e.g., MTT assay for cytotoxicity) reduce variability .
Advanced: What computational tools predict its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA gyrase for antimicrobial activity or PPAR-γ for antidiabetic effects). used docking to explain norfloxacin hybrid binding .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
Basic: Does this compound exhibit antioxidant potential?
Yes, via the thiazolidinedione core’s radical-scavenging activity. Analogous 5-arylidene derivatives in showed DPPH radical inhibition (IC50 10–50 µM) through electron donation from the dione ring .
Advanced: What ADMET properties should be prioritized during lead optimization?
- Absorption : LogP <5 (to avoid poor solubility) and polar surface area <140 Ų (for membrane permeability) .
- Metabolic Stability : CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities. Piperidine N-methylation in reduces CYP-mediated oxidation .
- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiac safety .
Advanced: Can hybrid analogs enhance its therapeutic potential?
Yes. demonstrated that coupling thiazolidinedione with norfloxacin improved DNA gyrase inhibition (ΔG = –9.2 kcal/mol) and reduced biofilm formation in S. aureus by 70% . Similarly, azolinked derivatives in showed enhanced antifungal activity (MIC 4 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
